molecular formula C15H17FN4O2S B2755648 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797974-55-0

2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2755648
CAS No.: 1797974-55-0
M. Wt: 336.39
InChI Key: FIAMPUKVHSBUFK-UHFFFAOYSA-N
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Description

2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorine atom, a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonamide group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting a suitable benzenesulfonyl chloride with the amine group of the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, helping to elucidate their functions and mechanisms.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, influencing their activity and function. The pyrrolidine and pyrimidine rings provide structural rigidity and specificity, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide: Unique due to its specific combination of functional groups.

    N-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its non-fluorinated counterparts. This unique feature allows for better interaction with molecular targets and improved pharmacokinetic properties.

Properties

IUPAC Name

2-fluoro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-13-5-1-2-6-14(13)23(21,22)18-11-12-7-8-17-15(19-12)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAMPUKVHSBUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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